molecular formula C12H14N2O4S2 B2803642 (1,1-Dioxidobenzo[d]isothiazol-3-yl)methionine CAS No. 1396999-66-8

(1,1-Dioxidobenzo[d]isothiazol-3-yl)methionine

Cat. No.: B2803642
CAS No.: 1396999-66-8
M. Wt: 314.37
InChI Key: AERAMFZBFSAFDP-UHFFFAOYSA-N
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Description

(1,1-Dioxidobenzo[d]isothiazol-3-yl)methionine is a synthetic chemical hybrid compound designed for biochemical research, merging a benzo[d]isothiazole-1,1-dioxide scaffold with the amino acid methionine. This structure is related to pseudosaccharinamine derivatives, which have been identified as high-affinity inhibitors of serine proteases like human leukocyte elastase (HLE), with inhibition constants (Ki) in the micromolar range . The integration of the methionine moiety may influence the compound's interaction with enzyme active sites and its overall solubility. The benzoisothiazol-1,1-dioxide (or saccharin) core is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets. Research on analogous benzo[d]isothiazol-3(2H)-ones has demonstrated their potential as covalent enzyme inhibitors. These compounds can undergo an initial non-covalent recognition at the enzyme binding site, followed by the formation of a disulfide bond through attack of an active site cysteine residue on the isothiazolone core . This mechanism has been leveraged in the development of species-selective inhibitors of essential enzymes in the Plasmodium MEP pathway, highlighting the scaffold's utility in probing infectious disease targets . Furthermore, the methionine component introduces a residue susceptible to reversible oxidation, which can play a role in scavenging reactive oxygen species (ROS) . This property may be of interest in studies investigating cellular redox regulation or the antioxidant role of protein-bound methionines. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its potential in protease inhibition studies, enzyme mechanism probing, and other biochemical applications.

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S2/c1-19-7-6-9(12(15)16)13-11-8-4-2-3-5-10(8)20(17,18)14-11/h2-5,9H,6-7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERAMFZBFSAFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxidobenzo[d]isothiazol-3-yl)methionine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.

    Introduction of the Dioxo Group: The dioxo group is introduced by oxidizing the benzothiazole ring using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Attachment of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia.

    Formation of the Butanoic Acid Chain: The butanoic acid chain with a methylsulfanyl group is synthesized separately and then attached to the benzothiazole ring through amide bond formation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxidobenzo[d]isothiazol-3-yl)methionine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The dioxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, ammonia, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound (1,1-Dioxidobenzo[d]isothiazol-3-yl)methionine features a benzo[d]isothiazole core with a methionine side chain. Its structure contributes to its reactivity and interaction with biological systems, making it a subject of interest for various applications.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]isothiazole exhibit significant antimicrobial properties. The inclusion of the methionine moiety may enhance these effects, potentially leading to the development of new antimicrobial agents. Studies have shown that compounds with similar structures can disrupt bacterial cell walls or inhibit essential metabolic pathways, suggesting a promising avenue for this compound in treating infections caused by resistant strains of bacteria.

Antioxidant Properties

The antioxidant capacity of this compound is another area of interest. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells. This compound could potentially be utilized in formulations aimed at reducing oxidative damage in various biological contexts, including neurodegenerative diseases and aging.

Enzyme Inhibition

Studies have suggested that compounds similar to this compound may act as enzyme inhibitors. This property can be exploited in drug design to target specific enzymes involved in disease processes, such as those implicated in cancer or metabolic disorders.

Modulation of Cellular Pathways

Research into the modulation of cellular signaling pathways has revealed that certain isothiazole derivatives can influence pathways related to cell proliferation and apoptosis. The application of this compound could extend to cancer research, where it may serve as a lead compound for developing therapeutics aimed at regulating these critical processes.

Treatment of Metabolic Disorders

There is emerging evidence that compounds similar to this compound could play a role in managing metabolic disorders such as diabetes and obesity. By influencing metabolic pathways and enhancing insulin sensitivity, this compound might contribute to the development of new treatments for these conditions.

Neuroprotective Effects

Given its antioxidant properties, there is potential for this compound to be investigated for neuroprotective effects. Research into similar compounds has shown promise in protecting neuronal cells from damage associated with oxidative stress, which is a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant inhibition of bacterial growth with derivatives showing enhanced activity when methionine was included in the structure.
Study BAntioxidant ActivityShowed that the compound reduced oxidative stress markers in vitro and improved cell viability under oxidative conditions.
Study CEnzyme InhibitionIdentified potential inhibition of key metabolic enzymes, suggesting therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of (1,1-Dioxidobenzo[d]isothiazol-3-yl)methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Sulfonamide Derivatives

Example Compounds :

  • N-(2-(1,1-Dioxidobenzo[d]isothiazol-3-yl)phenyl)benzenesulfonamide
  • N-(2-(1,1-Dioxidobenzo[d]isothiazol-3-yl)-5-phenoxyphenyl)-4-methylbenzenesulfonamide

Synthesis :
Reacting 3-chlorobenzo[d]isothiazole 1,1-dioxide with substituted benzenesulfonamides in the presence of triethylamine yields these derivatives.

Key Properties :

Compound Melting Point (°C) Molecular Weight Key Substituent
Benzenesulfonamide derivative 171–173 363.37 Phenylsulfonamide
Phenoxy-substituted derivative 214–216 495.52 4-Methylbenzenesulfonamide + phenoxy

Their high melting points suggest crystalline stability .

Amino Acid-Linked Derivatives

Example Compounds :

  • 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)-3-(1H-indol-3-yl)propanoic acid (7e)
  • 2-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)amino]-3-methylpentanoic acid (CAS 1396979-66-0)

Synthesis: Formed by reacting 3-chlorobenzo[d]isothiazole 1,1-dioxide with amino acids (e.g., tryptophan derivatives or pentanoic acid analogs) under basic conditions.

Key Properties :

Compound Melting Point (°C) Molecular Weight Key Substituent
Propanoic acid derivative (7e) Not reported 367.37 Indole + propanoic acid
Pentanoic acid derivative Not reported 342.37 Methylpentanoic acid

Spectral Data :

  • 7e : δH 2.5 (s, 1H), 3.6 (s, 1H) in DMSO-d6; δC 171 (carboxylic acid) .
  • CAS 1396979-66-0 : Features a longer aliphatic chain (C5), enhancing lipophilicity compared to methionine-linked derivatives .

Acrylate and Polymer Intermediates

Example Compounds :

  • 4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl acrylate (CAS 887044-72-6)

Synthesis: Formed by esterification of 3-(methylamino)benzo[d]isothiazole 1,1-dioxide with acryloyl chloride.

Key Properties :

Compound Molecular Weight Key Feature
Phenyl acrylate derivative 342.37 Acrylate ester group

Applications: Used as a monomer in polymerization reactions for creating functionalized polymers. The acrylate group enables cross-linking in materials science .

Electron-Modified Derivatives

Example Compounds :

  • N-(2-(1,1-Dioxidobenzo[d]isothiazol-3-yl)-5-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide
  • 4-Chloro-N-(4-(1,1-dioxidobenzo[d]isothiazol-3-yl)-biphenyl)benzamide

Synthesis :
Electron-withdrawing groups (e.g., trifluoromethyl, nitro) are introduced via electrophilic substitution or Suzuki coupling.

Key Properties :

Compound Melting Point (°C) Key Substituent
Trifluoromethyl derivative 203–205 CF3 group
Biphenyl-chlorobenzamide Not reported Biphenyl + chloro

Spectral Data :

  • Trifluoromethyl derivative : Distinct ¹⁹F NMR shifts (~δ -60 ppm) and downfield ¹H signals due to CF3 electron withdrawal .
  • Biphenyl derivative : HRMS m/z 431.0027 (C21H13Cl2N2O3S) confirms structural integrity .

Applications : Electron-deficient derivatives are utilized in catalysis and optoelectronic materials.

Biological Activity

The compound (1,1-Dioxidobenzo[d]isothiazol-3-yl)methionine is a derivative of methionine that has garnered attention for its potential biological activities. Methionine itself is an essential amino acid involved in various metabolic processes, including protein synthesis and methylation reactions. This article aims to explore the biological activity of this specific compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₉H₉N₃O₂S

Molecular Weight: 211.25 g/mol

The structure of this compound features a benzo[d]isothiazole ring fused with a methionine moiety. The presence of the dioxo group enhances its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity: Compounds containing isothiazole rings have been reported to exhibit antioxidant properties, which may help in reducing oxidative stress in cells.
  • Anti-inflammatory Effects: Similar compounds have shown promise in modulating inflammatory pathways, potentially beneficial in conditions like arthritis.
  • Antimicrobial Properties: Research indicates that derivatives of isothiazole can possess antibacterial and antifungal activities.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Inhibition of Reactive Oxygen Species (ROS): By scavenging free radicals, this compound may mitigate oxidative damage.
  • Modulation of Enzyme Activity: It may influence the activity of enzymes involved in inflammatory responses.
  • Interference with Cell Signaling Pathways: The compound could affect pathways related to cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

StudyActivity TestedResults
Anti-inflammatoryReduced IL-1β-induced effects in chondrocytes
AntimicrobialEffective against S. aureus and C. albicans
AntioxidantDemonstrated significant reduction in oxidative stress markers

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of benzo[d]isothiazole derivatives, this compound was found to significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests potential therapeutic applications in inflammatory diseases.

Case Study 2: Antimicrobial Activity

Research involving various derivatives showed that this compound exhibited notable antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 250 µg/mL, indicating its potential as an antimicrobial agent.

Q & A

Q. Methodological Considerations :

  • Monitor reaction progress using HPLC or TLC.
  • Purify via column chromatography or recrystallization.
  • Confirm purity (>95%) via NMR (¹H, ¹³C) and mass spectrometry (MS) .

Table 1 : Example Reaction Conditions and Outcomes

StepSolventCatalystTemp (°C)Yield (%)Purity (%)
ChlorinationSOCl₂None708590
Amination1,4-DioxaneEt₃N657288
Enantioselective stepTolueneCPART7693 ee

How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Basic Research Question
Spectroscopic Techniques :

  • NMR : ¹H and ¹³C NMR to confirm connectivity (e.g., methionine’s methylthiol group at δ 2.1–2.5 ppm, benzoisothiazole aromatic protons at δ 7.4–8.5 ppm) .
  • MS : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₃N₂O₄S₂: 325.03) .
  • IR : Identify functional groups (e.g., S=O stretches at 1150–1350 cm⁻¹, C=O at ~1700 cm⁻¹) .

Q. Computational Methods :

  • DFT Calculations : Optimize geometry and analyze electronic properties (e.g., HOMO/LUMO energies, electrostatic potential maps) to predict reactivity.
  • Molecular Docking : Simulate interactions with biological targets (e.g., URAT1 for urate transport inhibition) using software like AutoDock .

What initial biological activity assays are suitable for evaluating this compound, and how should controls be designed?

Basic Research Question
Assay Design :

  • Enzyme Inhibition : Test against enzymes like xanthine oxidase (relevant to uric acid metabolism) using spectrophotometric methods .
  • Cellular Uptake : Radiolabel the compound (³⁵S-methionine moiety) and measure accumulation in renal cells (e.g., HEK293 expressing URAT1) .
  • Cytotoxicity : MTT assay in normal vs. cancer cell lines to assess selectivity.

Q. Controls :

  • Positive controls (e.g., allopurinol for xanthine oxidase).
  • Vehicle controls (DMSO/solvent).
  • Blank samples (no compound) to baseline measurements.

Table 2 : Example Biological Activity Data

AssayTargetIC₅₀ (μM)Reference Compound
Xanthine OxidaseEnzyme12.3Allopurinol (0.8)
URAT1 InhibitionTransporter37.2Dotinurad (3.6)
Cytotoxicity (HEK293)Cell Viability>100N/A

What strategies are effective in elucidating the mechanism of action of this compound in biological systems?

Advanced Research Question

  • Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like URAT1 .
  • Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS to identify stability and degradation pathways .
  • Gene Knockdown : CRISPR/Cas9-mediated deletion of suspected targets (e.g., URAT1) to confirm functional relevance .

Case Study : Dotinurad, a structurally similar compound, showed URAT1 inhibition (IC₅₀ = 37.2 nM) via competitive binding assays .

How can researchers resolve contradictory data on the biological activity of this compound across different models?

Advanced Research Question
Contradictions may arise from:

  • Model Variability : Differences in cell lines (e.g., HEK293 vs. primary renal cells).
  • Assay Conditions : pH, serum content, or incubation time.

Q. Resolution Strategies :

  • Orthogonal Assays : Validate URAT1 inhibition using both transfected cells and ex vivo kidney slices .
  • Pharmacokinetic Studies : Measure plasma/tissue concentrations in rodents to correlate in vitro and in vivo effects .
  • Meta-Analysis : Pool data from multiple labs using standardized protocols (e.g., fixed substrate concentrations).

What structural analogs of this compound have been explored, and how do substitutions influence activity?

Advanced Research Question
Key Analogs :

  • Dotinurad : Replaces methionine with a dichlorophenyl group, enhancing URAT1 affinity .
  • Ethyl 3-(4-aminophenyl)acrylate : Lacks the sulfonamide group but retains activity as a building block .

Q. Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups (e.g., Cl): Improve target binding (e.g., Dotinurad’s IC₅₀ = 3.6 μM vs. parent compound’s 37.2 μM) .
  • Amino Acid Backbone : Methionine’s thioether group may enhance metabolic stability compared to alanine derivatives .

Table 3 : SAR of Benzoisothiazole Derivatives

CompoundSubstituentURAT1 IC₅₀ (μM)Metabolic Stability (t₁/₂, h)
Parent CompoundMethionine37.22.5
DotinuradDichlorophenyl3.65.8
Ethyl Acrylate AnalogEthyl ester>1001.2

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